3-Amino-4-hydroxybenzoyl chloride

Description

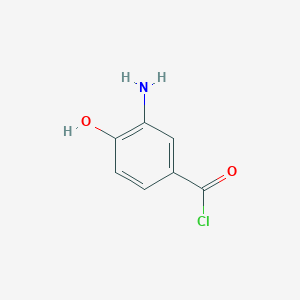

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUURBTYZFPSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664591 | |

| Record name | 3-Amino-4-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783268-49-5 | |

| Record name | 3-Amino-4-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 4 Hydroxybenzoyl Chloride

Investigation of Established and Emerging Synthetic Pathways

The preparation of 3-Amino-4-hydroxybenzoyl chloride is typically not a single-step process but rather a multi-step sequence starting from readily available precursors. The primary challenge lies in the strategic introduction and manipulation of functional groups on the benzene (B151609) ring.

Multi-step Convergent Synthesis Strategies from Key Precursors

The most common strategies for synthesizing this compound converge on the key intermediate, 3-Amino-4-hydroxybenzoic acid. This intermediate is then converted to the final acyl chloride.

One prominent pathway begins with 3-nitro-4-chlorobenzoic acid. google.com This method involves a two-step sequence:

Nucleophilic Aromatic Substitution: The chloro group at position 4 is substituted by a hydroxyl group. This is typically achieved by reacting 3-nitro-4-chlorobenzoic acid with a sodium hydroxide (B78521) solution at elevated temperatures (100-105 °C). google.com Subsequent neutralization and filtration yield 3-nitro-4-hydroxybenzoic acid. google.com

Reduction of the Nitro Group: The nitro group of 3-nitro-4-hydroxybenzoic acid is then reduced to an amino group to form 3-Amino-4-hydroxybenzoic acid. google.comchemicalbook.com

Another established route starts from p-halobenzoic acid, which first undergoes nitration to introduce a nitro group, followed by reduction to an amino group. smolecule.com

The final step in the synthesis is the conversion of the carboxylic acid group of 3-Amino-4-hydroxybenzoic acid into an acyl chloride. This is a standard transformation in organic chemistry, often accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comnih.gov The use of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate this reaction. prepchem.comgoogle.com

A summary of a common synthetic pathway is presented below:

| Step | Starting Material | Reagents | Product |

| 1 | 3-nitro-4-chlorobenzoic acid | Sodium hydroxide, then acid | 3-nitro-4-hydroxybenzoic acid |

| 2 | 3-nitro-4-hydroxybenzoic acid | Reducing agent (e.g., Pd/C, H₂ or SnCl₂) | 3-Amino-4-hydroxybenzoic acid |

| 3 | 3-Amino-4-hydroxybenzoic acid | Thionyl chloride (SOCl₂) | This compound |

Process Optimization for Enhanced Reaction Efficiency and Purity

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. Significant research has focused on the reduction of 3-nitro-4-hydroxybenzoic acid.

In one optimized process, the reduction is carried out under hydrogen pressure in the presence of a palladium on carbon (Pd/C) catalyst. google.com The reaction temperature is maintained at 95-100 °C, and the hydrogen pressure is kept between 0.6 and 1.0 MPa. google.com After the reaction, the catalyst is filtered off, and the filtrate is acidified with a mineral acid like hydrochloric acid to a pH of 1-2 to precipitate the hydrochloride salt of the product. google.com This method has been reported to achieve a yield of 95.3% with a purity of ≥96%. google.com

Further purification can be achieved through decolorization using activated carbon and an inorganic reducing agent like tin(II) chloride dihydrate at 85-90 °C. google.com The hot solution is then filtered, concentrated, and cooled to 0-5 °C to crystallize the high-purity 3-Amino-4-hydroxybenzoic acid hydrochloride. google.com The final free base can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide to a pH of 6-7, followed by concentration, cooling, and filtration, yielding a product with purity ≥98%. google.com

An alternative reduction method uses tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The mixture is refluxed for about an hour. chemicalbook.com After adjusting the pH and workup, the product is obtained in high yield (98%). chemicalbook.com

| Parameter | Optimized Condition (Method 1) | Optimized Condition (Method 2) |

| Reducing Agent | H₂ with Pd/C catalyst | Tin(II) chloride (SnCl₂) |

| Temperature | 95-100 °C | Reflux |

| Pressure | 0.6-1.0 MPa | Atmospheric |

| pH (Precipitation) | 1-2 | 1 |

| Purity | ≥98% | Not specified, but high yield |

| Yield | 92.8% (final free base) | 98% |

Catalytic Approaches in the Formation of this compound

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways with higher efficiency and selectivity. In the synthesis of this compound, catalytic hydrogenation is a key step.

The reduction of the nitro group in 3-nitro-4-hydroxybenzoic acid is effectively catalyzed by palladium on carbon (Pd/C). google.com This heterogeneous catalyst is highly efficient, allowing the reaction to proceed under relatively mild conditions of temperature (95-100 °C) and pressure (0.50-1.50 MPa). google.com The use of a 5-10% Pd/C catalyst is specified in some protocols. google.com The catalyst can be easily recovered by filtration and potentially reused, which is a significant advantage in industrial processes.

The conversion of the precursor 3-Amino-4-hydroxybenzoic acid to the final acyl chloride can be catalyzed by N,N-dimethylformamide (DMF) when thionyl chloride is used as the chlorinating agent. prepchem.comgoogle.com DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which is more reactive than thionyl chloride itself, thereby accelerating the rate of reaction.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, sustainability can be enhanced in several ways.

A significant improvement is the replacement of older reduction methods, such as using iron powder in acidic conditions. google.com While effective, the iron powder method generates large quantities of iron-containing wastewater, which is difficult and costly to treat, causing serious environmental pollution. google.com Catalytic hydrogenation using Pd/C and hydrogen gas is a much greener alternative, as the primary byproduct is water, and the catalyst can be recycled. google.com This approach improves the atom economy and reduces waste.

Another green approach that holds promise is the use of alternative, environmentally benign solvents. Deep eutectic solvents (DES), which are mixtures of a Lewis or Brønsted acid and a base, are being explored as green reaction media. arkat-usa.org For instance, a DES composed of choline (B1196258) chloride and urea (B33335) has been successfully used for the synthesis of 2H-benzo[b] smolecule.comresearchgate.netoxazin-3(4H)-one derivatives from 2-aminophenols. arkat-usa.org These solvents are often biodegradable, non-toxic, and inexpensive. arkat-usa.org While not yet documented specifically for this compound synthesis, the application of such solvent systems could significantly improve the sustainability of the process. The use of water as a solvent in the reduction and purification steps, as described in some patents, also aligns with green chemistry principles. google.com

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Replacing iron powder reduction with catalytic hydrogenation to avoid iron sludge waste. google.com |

| Catalysis | Use of recyclable Pd/C catalyst for nitro group reduction. google.com |

| Safer Solvents & Auxiliaries | Utilizing water as a solvent in several steps; potential for using deep eutectic solvents. google.comarkat-usa.org |

| Atom Economy | Catalytic hydrogenation has a higher atom economy than stoichiometric reductions. |

Chemical Reactivity and Mechanistic Studies of 3 Amino 4 Hydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most significant reaction class for carboxylic acid derivatives like 3-Amino-4-hydroxybenzoyl chloride. libretexts.org The general mechanism involves a two-stage process: an initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.edulibretexts.org Acyl chlorides are among the most reactive of the carboxylic acid derivatives due to the chloride ion being an excellent leaving group. libretexts.org

The reaction of this compound with nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines, is known as aminolysis and results in the formation of amides. libretexts.org This is a common and efficient method for creating C-N bonds. libretexts.org The reaction proceeds readily due to the high reactivity of the acyl chloride. masterorganicchemistry.com For example, syntheses involving similar structures, like substituted aminobenzoic acids, utilize amide coupling reactions to produce more complex molecules. nih.gov

The general pathway involves the nitrogen nucleophile attacking the electrophilic carbonyl carbon. A proton is subsequently lost from the nitrogen, and the chloride ion is expelled, yielding the corresponding amide.

Table 1: General Reaction for Amide Formation

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

|---|---|---|

| This compound | Ammonia (NH₃) | 3-Amino-4-hydroxybenzamide (B47605) |

| This compound | Primary Amine (R-NH₂) | N-substituted-3-amino-4-hydroxybenzamide |

When this compound reacts with hydroxyl-containing compounds, such as alcohols or phenols, it undergoes an esterification process known as alcoholysis. libretexts.org This nucleophilic acyl substitution reaction yields the corresponding ester. libretexts.org The mechanism is analogous to amide formation, where the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. pearson.com This is followed by the loss of a proton from the attacking oxygen and the elimination of the chloride ion.

The esterification of amino acids, which contain both amino and carboxylic acid groups, is a well-established set of reactions, highlighting the compatibility of these functional groups with ester formation conditions. pearson.comnih.govresearchgate.net

Table 2: General Reaction for Esterification

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

|---|---|---|

| This compound | Alcohol (R-OH) | Alkyl 3-amino-4-hydroxybenzoate |

Beyond amines and alcohols, this compound can react with a range of other nucleophiles.

Hydrolysis: Reaction with water, a weak nucleophile, leads to the hydrolysis of the acyl chloride back to the parent carboxylic acid, 3-Amino-4-hydroxybenzoic acid. This reaction is typically rapid for acyl chlorides. libretexts.org

Anhydride Formation: Reaction with a carboxylate salt (R-COO⁻) results in the formation of a mixed anhydride. This reaction follows the same nucleophilic acyl substitution pathway. masterorganicchemistry.com

Friedel-Crafts Acylation: The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with aromatic compounds, although this is a case of electrophilic aromatic substitution from the perspective of the aromatic ring. youtube.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

The reactivity of carboxylic acid derivatives is well-established and follows a general trend based on the stability of the leaving group and resonance effects. vanderbilt.edu

Table 3: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | Structure | Relative Reactivity |

|---|---|---|

| Acyl Chloride | R-COCl | Highest |

| Acid Anhydride | R-CO-O-CO-R' | High |

| Ester | R-COOR' | Moderate |

| Amide | R-CONH₂ | Lowest |

(Based on general principles of organic chemistry) libretexts.orgvanderbilt.edu

The high reactivity of acyl chlorides like this compound stems from two main factors:

Good Leaving Group: The chloride ion (Cl⁻) is a very weak base and therefore an excellent leaving group, which facilitates the second step of the substitution mechanism. masterorganicchemistry.com

Inductive Effect: The electronegative chlorine atom withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

The reaction mechanism is a two-step addition-elimination process. masterorganicchemistry.comyoutube.com Thermodynamically, these substitution reactions are generally favorable because they proceed from a more reactive derivative to a less reactive one. The equilibrium favors the formation of the product when the incoming nucleophile is a stronger base than the chloride leaving group. masterorganicchemistry.com

Exploration of Rearrangement Reactions and Side Product Formation

The multifunctional nature of this compound, with its reactive acyl chloride, nucleophilic amino group, and phenolic hydroxyl group, creates the potential for side reactions and rearrangements.

One significant side reaction is polymerization or oligomerization . An intermolecular reaction can occur where the nucleophilic amino or hydroxyl group of one molecule attacks the electrophilic acyl chloride of another molecule. This would lead to the formation of polyamide or polyester (B1180765) chains, respectively.

Furthermore, studies on structurally related compounds, such as α-hydroxy-β-amino acids, have shown that side products can form during activation for amide coupling. nih.gov In one study, the formation of a homobislactone was identified as a major side product, resulting from the intermolecular esterification between two molecules of the hydroxy acid. nih.gov This suggests that for this compound, the formation of a dimeric ester-lactone or other oligomeric species through self-reaction is a plausible side pathway, especially in the presence of a base which can deprotonate the phenolic hydroxyl, making it a more potent nucleophile. nih.gov

While major rearrangements like the Curtius or Beckmann rearrangements are not typically initiated from an acyl chloride under standard nucleophilic substitution conditions, they represent transformations that acyl derivatives can undergo via different intermediates. libretexts.org The Curtius rearrangement, for example, proceeds through an acyl azide (B81097) to form an isocyanate, which can then be trapped by various nucleophiles. libretexts.org While not a direct side reaction of the acyl chloride itself, it highlights the broader reactivity patterns of acyl compounds.

Derivatization and Advanced Organic Scaffold Construction Using 3 Amino 4 Hydroxybenzoyl Chloride

Synthesis of Substituted Benzamides and Benzoate (B1203000) Esters

The most direct application of 3-amino-4-hydroxybenzoyl chloride's reactivity lies in the synthesis of substituted benzamides and benzoate esters. The highly electrophilic acyl chloride group readily reacts with a variety of nucleophiles.

Substituted Benzamides: The reaction of this compound with primary or secondary amines leads to the formation of N-substituted benzamides. This aminolysis reaction is typically rapid and efficient. libretexts.org To achieve selectivity and prevent self-polymerization or unwanted side reactions involving the amino and hydroxyl groups on the benzoyl chloride ring, these groups are often protected prior to the reaction with the target amine. Following the amide bond formation, a deprotection step yields the desired 3-amino-4-hydroxybenzamide (B47605) derivative. A general scheme involves the reaction of the acyl chloride with an amine (R-NH₂) in the presence of a base to neutralize the HCl byproduct, forming a stable amide linkage. chemicalbook.comnih.gov This strategy is fundamental in building larger molecules where the benzamide (B126) unit serves as a key structural linker. researchgate.net

Benzoate Esters: In a similar fashion, this compound can be reacted with various alcohols or phenols to produce the corresponding benzoate esters. organic-chemistry.org This esterification process, often catalyzed by a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds readily. libretexts.org The reaction of benzoyl chlorides with alcohols is a standard method for creating ester bonds. google.com For a substrate like this compound, selective esterification at the acyl chloride position can be achieved under controlled conditions, potentially leaving the phenolic hydroxyl group intact for subsequent functionalization, or by employing protecting group strategies for the amino and hydroxyl functions. organic-chemistry.org

| Product Type | Reactant | General Reaction | Reference |

| Substituted Benzamide | Primary/Secondary Amine | R'COCl + R₂NH → R'CONR₂ + HCl | libretexts.orgchemicalbook.comresearchgate.net |

| Benzoate Ester | Alcohol/Phenol (B47542) | R'COCl + R-OH → R'COOR + HCl | libretexts.orgorganic-chemistry.orggoogle.com |

Construction of Novel Heterocyclic Systems (e.g., quinolinones, diazoles, coumarins)

The distinct functional groups of this compound make it an excellent precursor for constructing a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

Quinolinones: The synthesis of quinolin-4-one derivatives can be envisioned using this compound as a key reagent. researchgate.net A plausible route involves the acylation of an appropriate precursor, such as a β-ketoester or an enamine, followed by an intramolecular cyclization reaction. For example, in a modified Camps cyclization, an N-(2-acylaryl)amide undergoes base-catalyzed cyclization to form a quinolin-4-one. nih.gov By using this compound to acylate a 2-aminoacetophenone (B1585202) derivative, a precursor for a substituted quinolinone can be formed, which upon cyclization would incorporate the 3-amino-4-hydroxyphenyl moiety into the final heterocyclic structure. nih.govnih.gov

Diazoles: The compound is a suitable starting material for diazole synthesis. Research has shown that N¹-(4-hydroxy benzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1,2-diazole can be synthesized through the interaction of a substituted benzoyl chloride with a suitable hydrazide precursor. researchgate.net This demonstrates a direct pathway where the acyl chloride function is used to build the diazole-containing structure. The synthesis involves a two-step process where a diazonium salt solution reacts to form an intermediate which then interacts with a substituted acid hydrazide, a derivative that could be formed from this compound. researchgate.net

Coumarins: While many coumarin (B35378) syntheses start with phenols, the structural components of this compound are conducive to their formation. sciepub.comorganic-chemistry.org For instance, 3-amino-4-hydroxy coumarin has been synthesized, highlighting the feasibility of incorporating these functional groups into a coumarin core. nih.gov The synthesis could proceed through a reaction analogous to the Pechmann condensation, where a phenol reacts with a β-ketoester. A derivative of 3-amino-4-hydroxybenzoic acid could be strategically cyclized to form the coumarin lactone ring. nih.govresearchgate.net

The true synthetic power of this compound is realized in intramolecular cyclization reactions to generate complex fused-ring systems. The ortho-positioning of the amino and hydroxyl groups relative to each other provides a reactive diad that can participate in a variety of ring-closing strategies. rsc.orgrsc.org

By attaching a side chain to the amino or hydroxyl group that contains an electrophilic center, intramolecular cyclization can be induced to form five, six, or seven-membered rings fused to the parent benzene (B151609) ring. These reactions are pivotal for creating benzoxazoles, benzoxazines, and other related heterocyclic structures. The acyl chloride itself can be the internal electrophile in reactions with a nucleophilic group introduced elsewhere in the molecule. Such strategies are essential for building polycyclic systems efficiently. rsc.orgresearchgate.net The stereochemistry of these cyclizations can often be controlled, leading to the formation of specific isomers of complex molecules. nih.gov The process of macrocyclization, where a long chain is tethered to the molecule and then cyclized, can also be employed to create large ring systems, a strategy increasingly used in drug discovery. nih.govnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing structural elements of all starting materials, are a cornerstone of modern synthetic efficiency. nih.govsemanticscholar.org this compound is an ideal candidate for designing novel MCRs due to its multiple reactive sites.

The primary amino group can participate as the amine component in well-known MCRs such as the Ugi or Strecker reactions. mdpi.com For example, in a Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. By using a derivative of 3-amino-4-hydroxybenzoic acid as the amine or acid component, highly complex and diverse molecular libraries can be generated rapidly. nih.gov The presence of the additional hydroxyl and acyl chloride functionalities (or their protected forms) allows for post-MCR modifications, further expanding the structural diversity accessible from a single reaction. nih.gov

Development of π-Conjugated Architectures and Polymeric Precursors

The aromatic nature of this compound, combined with its reactive functional groups, makes it a valuable monomer for the synthesis of π-conjugated polymers, such as polyamides and poly(ester-amide)s. These materials are of interest for their potential applications in electronics, optoelectronics, and high-performance materials.

In a step-growth polymerization, the difunctional nature of the monomer (the amino group and the acyl chloride group, assuming the hydroxyl group is either protected or intended for later modification) allows for the formation of long polymer chains. The reaction between the amino group of one monomer unit and the acyl chloride group of another results in the formation of an amide bond, leading to a polyamide. The resulting polymer chain incorporates the benzene rings into its backbone, creating a π-conjugated system. The properties of these polyamides, such as thermal stability, solubility, and electronic characteristics, can be tuned by co-polymerizing with other monomers or by functionalizing the pendant hydroxyl groups after polymerization. rsc.org

| Polymer Type | Polymerization Reaction | Key Features | Reference |

| Polyamide | Step-growth polycondensation | Aromatic backbone, π-conjugation, thermal stability | rsc.org |

| Poly(ester-amide) | Polycondensation with diol/diacid monomers | Tunable properties via monomer selection | rsc.org |

Functionalization of the Aromatic Core and Side Chains

Beyond the reactions of its inherent functional groups, the aromatic core and the side chains (amino and hydroxyl groups) of this compound derivatives can be further modified to create a vast array of new structures.

Aromatic Core Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, can be used to directly install new functional groups onto the benzene ring. nih.gov This allows for the precise introduction of substituents at the available C-H positions on the ring, a powerful tool for tuning the electronic and steric properties of the molecule. For example, iridium-catalyzed borylation can introduce a boryl group, which can then be used in subsequent Suzuki cross-coupling reactions to form new carbon-carbon bonds. nih.gov

Side Chain Functionalization: The amino and hydroxyl groups are themselves sites for extensive derivatization. They can be acylated, alkylated, or used as directing groups to influence the regioselectivity of electrophilic aromatic substitution reactions. For example, the hydroxyl group can be converted into an ether, while the amino group can be transformed into a sulfonamide or other amide derivatives. nih.gov These modifications not only alter the physical and chemical properties of the molecule but also serve as handles for attaching the molecule to other scaffolds, surfaces, or biomolecules.

Spectroscopic and Advanced Analytical Characterization Techniques in Research on 3 Amino 4 Hydroxybenzoyl Chloride and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 3-Amino-4-hydroxybenzoyl chloride. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule, providing information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in derivatives of 3-amino-4-hydroxybenzoic acid, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum. chemicalbook.com Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. rsc.org The chemical shifts of carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For example, the carbonyl carbon of a benzoyl chloride derivative would exhibit a characteristic downfield shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between atoms. COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals.

Illustrative Research Findings: In the study of various aminobenzoyl derivatives, ¹H and ¹³C NMR have been instrumental. For example, the ¹H NMR spectrum of 3-aminoacetophenone, a related compound, shows a singlet for the methyl protons and distinct signals for the aromatic protons, while the ¹³C NMR spectrum confirms the presence of the carbonyl and other carbon atoms. rsc.org Similarly, for derivatives like 4-aminobenzaldehyde, the aldehyde proton gives a characteristic downfield signal in the ¹H NMR spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Amino-Aromatic Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-Aminoacetophenone | 2.52 (s, 3H), 4.00 (s, br, 2H), 6.84 (dd, 1H), 7.17-7.29 (m, 3H) rsc.org | 26.7, 113.9, 118.5, 119.7, 129.4, 138.1, 147.1, 198.7 rsc.org |

| 4-Aminobenzaldehyde | 5.78 (s, br, 2H), 6.66 (d, 2H), 7.57 (d, 2H), 9.61 (s, 1H) rsc.org | 113.4, 125.5, 132.2, 154.7, 189.6 rsc.org |

| p-Anisidine | 3.41 (s, br, 2H), 3.71 (s, 3H), 6.60 (dd, 2H), 6.72 (dd, 2H) rsc.org | 55.7, 114.8, 116.4, 140.1, 152.7 rsc.org |

Note: Data is for related compounds and illustrates the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly useful for the analysis of this compound and its derivatives. nih.govuniversiteitleiden.nl

Molecular Weight Determination: In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion, known as the molecular ion (M+), is measured. This provides the molecular weight of the compound. For amines, the molecular ion peak is often an odd number due to the nitrogen rule. libretexts.org

Fragmentation Analysis: The molecular ions are often unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to a particular molecule and can be used to elucidate its structure. Common fragmentation patterns for compounds containing amine and carbonyl groups include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and the loss of small neutral molecules like water or carbon monoxide. libretexts.orgmiamioh.edu For example, in carboxylic acids, prominent fragments can arise from the loss of -OH (M-17) or -COOH (M-45). libretexts.org In ethers, fragmentation often occurs alpha to the oxygen atom. miamioh.edu

LC-MS/MS and GC/MS: Coupling chromatography with mass spectrometry allows for the separation of complex mixtures before MS analysis. This is particularly useful for analyzing reaction products and assessing the purity of this compound derivatives. nih.govuniversiteitleiden.nl LC-MS/MS, especially with techniques like Multiple Reaction Monitoring (MRM), offers high sensitivity and selectivity for the quantification of specific analytes in complex matrices. mdpi.comnih.gov

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Functional Group | Common Fragmentation Pathways |

|---|---|

| Aliphatic Amines | Alpha-cleavage libretexts.org |

| Aromatic Compounds | Strong molecular ion peak libretexts.org |

| Carboxylic Acids | Loss of -OH and -COOH libretexts.org |

| Esters | Cleavage next to C=O, hydrogen rearrangements libretexts.org |

| Ethers | Alpha-cleavage to the oxygen atom miamioh.edu |

This table provides a general overview of fragmentation patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govmdpi.com These techniques probe the vibrational energy levels of molecules, providing a unique "fingerprint" spectrum for each compound. nih.gov

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a sample. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, one would expect to see characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the acyl chloride, and C-Cl stretching. chemicalbook.com For example, aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. The combination of both techniques provides a more complete vibrational analysis.

Illustrative Data: The FT-IR spectrum of 3-Amino-4-hydroxybenzoic acid, a precursor, shows characteristic peaks that can be assigned to its various functional groups. chemicalbook.com Similarly, studies on related molecules like 2-amino-4-chlorobenzonitrile (B1265954) have utilized FT-IR and FT-Raman spectroscopy to assign vibrational modes with the aid of computational methods. researchgate.net

Table 3: Typical FT-IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3500-3300 |

| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |

| Acyl Chloride (C=O) | Stretching | 1815-1785 |

| Aromatic Ring (C=C) | Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

Note: These are general ranges and can vary based on the specific molecular environment.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The aromatic ring and the carbonyl group in this compound and its derivatives act as chromophores.

The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital (often the highest occupied molecular orbital, HOMO) to a higher energy one (often the lowest unoccupied molecular orbital, LUMO). nih.gov The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a particular chromophore and can be influenced by the solvent and the presence of other functional groups. For instance, the presence of amino and hydroxyl groups on the aromatic ring can cause a bathochromic (red) shift in the λmax compared to unsubstituted benzoyl chloride.

Research on related compounds, such as 3-aminophenol, shows characteristic UV-Vis absorption spectra. nist.gov Studies on Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid have also demonstrated the use of UV-Vis spectroscopy to investigate electronic transitions and the effect of substituents. researchgate.net The electronic absorption spectra of proteins, which are composed of amino acids, have also been studied, revealing that charged amino acids can contribute to absorption in the near UV-visible region. nih.govrsc.org

X-ray Crystallography for Solid-State Structural Confirmation

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of organic compounds like this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). helixchrom.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is frequently used for the separation of aromatic compounds. By monitoring the eluent with a detector (e.g., UV-Vis), a chromatogram is produced where each peak corresponds to a different component. The area of each peak is proportional to the concentration of that component, allowing for quantitative analysis and purity assessment. Methods for the HPLC analysis of related compounds like aminobenzoic acid isomers and amino-hydroxyphenylalanine have been developed. helixchrom.comsielc.comsigmaaldrich.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation is based on the differential partitioning of the components between the two phases. GC is often coupled with a mass spectrometer (GC/MS) for definitive identification of the separated components. rsc.org

Table 4: Chromatographic Methods for Analysis

| Technique | Principle | Typical Application for this compound Derivatives |

|---|---|---|

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, separation of reaction mixtures, quantitative analysis. helixchrom.comsielc.com |

Theoretical and Computational Chemistry Studies on 3 Amino 4 Hydroxybenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to various aromatic compounds. analis.com.my

DFT calculations could be employed to determine the optimized geometry of 3-Amino-4-hydroxybenzoyl chloride, providing bond lengths, bond angles, and dihedral angles. From the optimized structure, a wealth of information about the molecule's electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic nature of a molecule. |

This table is illustrative. The values would be calculated from the HOMO and LUMO energies obtained through DFT calculations.

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated. The MEP map is particularly useful for predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the carbonyl carbon and acidic protons, indicating their electrophilic character.

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. nih.gov While static calculations like DFT provide information about a single, optimized structure, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment over time. nih.gov

For this compound, MD simulations could be used to understand its flexibility and preferred conformations in different solvents. The simulations would track the trajectories of all atoms in the system, governed by a force field that describes the potential energy of the system. frontiersin.org This would reveal how the amino, hydroxyl, and benzoyl chloride groups move relative to each other and how intramolecular hydrogen bonding might influence the molecule's shape.

MD simulations are also invaluable for studying intermolecular interactions. nih.gov For instance, one could simulate this compound in a box of water molecules to study its solvation and the hydrogen bonding network it forms. This is crucial for understanding its solubility and behavior in aqueous environments. Furthermore, if this molecule were being studied for its potential interaction with a biological target, such as an enzyme, MD simulations could be used to model the binding process, the stability of the complex, and the key interactions at the binding site. frontiersin.org

Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Potential Interacting Groups on this compound | Significance |

| Hydrogen Bonding | Amino group (donor), Hydroxyl group (donor/acceptor), Carbonyl oxygen (acceptor) | Dictates solubility and interactions with polar molecules and biological targets. |

| van der Waals Forces | Aromatic ring, Alkyl backbone | Contribute to overall binding affinity and packing in condensed phases. |

| Electrostatic Interactions | Partial positive and negative charges on atoms | Guide the orientation and initial approach of interacting molecules. |

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve studying its reactivity with various nucleophiles, given the presence of the reactive acyl chloride group.

DFT calculations can be used to map out the potential energy surface of a reaction. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. This provides a quantitative prediction of the reaction rate. For example, the reaction of this compound with an amine to form an amide could be modeled. The calculations would reveal whether the reaction proceeds through a stepwise or concerted mechanism and provide the structure of the high-energy transition state.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While there are no specific QSAR studies on this compound derivatives in the available literature, the methodology is broadly applicable.

If a series of derivatives of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. nih.gov

Table 3: Examples of Descriptor Classes for QSAR Analysis

| Descriptor Class | Examples |

| Constitutional | Molecular weight, Number of atoms, Number of rings |

| Topological | Connectivity indices, Shape indices |

| Geometrical | Surface area, Volume |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Partial charges |

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov The success of a QSAR model depends on the quality of the biological data and the appropriate selection of descriptors. nih.gov

Advanced Applications in Materials Science and Chemical Synthesis

Development of Novel Monomers for Polymer Science

3-Amino-4-hydroxybenzoyl chloride is a prime candidate for the synthesis of high-performance polymers due to its rigid aromatic structure and multiple reactive sites. The presence of both an amine and an acyl chloride group on the same molecule allows it to undergo self-condensation or to react with other monomers to form a variety of polymers, most notably polyamides and polybenzoxazoles (PBOs).

The direct precursor, 3-amino-4-hydroxybenzoic acid, has been successfully used to create bio-based polybenzoxazoles. researchgate.net The conversion of the carboxylic acid to the more reactive acyl chloride in this compound facilitates polymerization under milder conditions. These PBOs are known for their exceptional thermal stability and mechanical properties. For instance, polymers derived from its parent acid exhibit high glass transition temperatures (Tg) and thermal degradation temperatures, properties that are highly sought after in advanced materials. researchgate.net

When used as a monomer, this compound can lead to the formation of aromatic polyamides. The amide linkages formed during polymerization, combined with the hydrogen bonding potential of the hydroxyl groups, can result in polymers with high strength, thermal stability, and specific liquid crystalline behaviors. researchgate.net These properties make them suitable for applications in aerospace, electronics, and high-performance fibers.

Table 1: Comparative Thermal Properties of Polymers

| Polymer Type | Precursor/Monomer Base | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Key Characteristics |

|---|---|---|---|---|

| Polybenzoxazole (PBO) | Based on 3-amino-4-hydroxybenzoic acid | > 170 °C | > 400 °C | Ultrahigh thermal resistance, liquid crystalline behavior. researchgate.net |

| Polyamide 11 | 11-aminoundecanoic acid | ~60 °C | Not specified | Conventional bio-based polymer. researchgate.net |

| Poly(lactic acid) (PLA) | Lactic acid | ~56 °C | Not specified | Common biodegradable polymer. researchgate.net |

Precursors for Specialized Organic Reagents and Ligands

The reactivity of the acyl chloride group makes this compound an excellent starting material for synthesizing complex organic molecules that can serve as specialized reagents or ligands for metal coordination. The amino and hydroxyl groups can be further modified, allowing for the creation of a diverse range of derivatives.

Research on structurally similar compounds, such as derivatives of 3-amino-4-hydroxy-benzenesulfonamide, demonstrates a clear pathway for creating molecules with high affinity for specific biological targets, like human carbonic anhydrases. nih.gov By reacting this compound with various aromatic aldehydes, a series of Schiff base derivatives can be synthesized. These derivatives, with their multiple coordination sites (N and O atoms), are excellent candidates for forming stable complexes with a variety of metal ions.

Furthermore, the core structure can be incorporated into larger molecules to act as a chelating agent. For example, derivatives of tyrosine, which shares the 4-hydroxyphenyl group, have been used to create bidentate ligands that coordinate with metal ions through the oxygen of a carboxyl group and a nitrogen atom. rdd.edu.iqresearchgate.net Similarly, this compound can be used to synthesize ligands where the aminohydroxyphenyl moiety is attached to a backbone, creating a scaffold for coordinating with metals like Cobalt(II), Nickel(II), and Copper(II). rdd.edu.iqresearchgate.net These metal complexes have potential applications in catalysis and bio-inorganic chemistry.

Table 2: Potential Ligand Synthesis from this compound

| Reagent/Reaction Type | Resulting Derivative Class | Potential Application | Supporting Principle from Literature |

|---|---|---|---|

| Aromatic Aldehydes | Schiff Bases | Metal Complexation, Biologically Active Compounds | Synthesis of Schiff bases from 3-amino-4-hydroxybenzenesulfonamide (B74053) for targeting enzymes. nih.gov |

| Ammonium Thiocyanate | Benzoyl Isothiocyanate Derivative | Intermediate for complex ligand synthesis | Synthesis of ligands from tyrosine and 4-methoxy benzoyl isothiocyanate. rdd.edu.iqresearchgate.net |

| Amino Acids/Peptides | Peptide Conjugates | Targeted Drug Delivery, Biomaterials | Self-assembly of amino acid derivatives for biomedical applications. rsc.orgresearchgate.net |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Derivatives of this compound are promising candidates for creating self-assembling nanomaterials due to the inherent properties of their functional groups.

The aromatic ring facilitates π-π stacking interactions, while the amino and hydroxyl groups are potent sites for hydrogen bonding. rsc.orgbeilstein-journals.org Once the highly reactive acyl chloride group is converted into a more stable amide or ester, the resulting amphiphilic molecule can self-assemble in solution to form ordered structures. These assemblies can take various forms, such as nanofibers, nanorods, vesicles, or hydrogels, depending on the specific derivative and environmental conditions. beilstein-journals.orgresearchgate.net

The process of self-assembly is driven by a delicate balance of intermolecular forces. The hydrogen bonds provide directionality and strength, while π-π stacking helps to organize the aromatic cores. This bottom-up approach to creating nanostructures is of great interest for applications in tissue engineering, drug delivery, and nanoelectronics. researchgate.net While direct research on the self-assembly of this compound derivatives is an emerging area, the principles established from the study of other amphiphilic amino acid derivatives strongly suggest its high potential in this field. rsc.org The ability to form ordered aggregates, such as the nanorods observed in cyclic peptides, highlights the potential for creating highly structured functional materials. researchgate.net

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of acyl chlorides, including 3-amino-4-hydroxybenzoyl chloride, is often performed in batch processes. However, the future of chemical manufacturing is increasingly moving towards continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

The inherent reactivity of acyl chlorides makes their production and immediate use in subsequent reactions an ideal scenario for flow chemistry. A continuous-flow setup can allow for the on-demand generation of this compound from its carboxylic acid precursor, 3-amino-4-hydroxybenzoic acid, using a suitable chlorinating agent. This "just-in-time" production minimizes the risks associated with the storage and handling of a reactive intermediate.

Future research will likely focus on developing robust and optimized flow-through protocols. This includes the selection of appropriate solvents, reagents, and reactor materials that are compatible with the corrosive nature of the reaction byproducts, such as hydrogen chloride. Furthermore, the integration of in-line analytical techniques, such as infrared (IR) spectroscopy, will enable real-time monitoring of the reaction progress, ensuring high purity and yield of the acyl chloride.

The automation of these flow processes will be a crucial next step. Automated platforms can precisely control reaction parameters like temperature, pressure, and residence time, leading to highly reproducible results. The coupling of automated synthesis with computational modeling will facilitate the rapid screening of reaction conditions and the optimization of multi-step syntheses involving this compound, such as in the production of high-performance polymers like polybenzoxazoles (PBOs).

Biocatalytic Approaches for Synthesis and Transformation

The synthesis of the precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), is a key area where biocatalysis is showing immense promise. Traditional chemical syntheses often involve harsh conditions and the use of hazardous materials. In contrast, biocatalytic routes offer a more sustainable and environmentally friendly alternative.

Recent studies have demonstrated the successful microbial production of 3,4-AHBA from renewable feedstocks like glucose and xylose. researchgate.net Recombinant strains of bacteria, such as Corynebacterium glutamicum and Streptomyces lividans, have been engineered to express the necessary enzymes for the biosynthesis of 3,4-AHBA. researchgate.nethorizon-europe.gouv.fr For instance, the enzymes GriI and GriH from Streptomyces griseus have been shown to catalyze the formation of 3,4-AHBA from primary metabolites. horizon-europe.gouv.frinkworldmagazine.com

Another promising biocatalytic approach involves the use of isolated enzymes. A multi-enzyme cascade has been developed to synthesize 4-hydroxybenzoic acid from L-tyrosine, which could potentially be adapted for the production of 3-amino-4-hydroxybenzoic acid. mdpi.com Furthermore, research has explored the use of 4-hydroxybenzoate (B8730719) 3-hydroxylase mutants to produce 4-amino-3-hydroxybenzoic acid, a structural isomer of 3,4-AHBA, from glucose in Corynebacterium glutamicum. researchgate.net

Future research in this area will likely focus on improving the efficiency and yield of these biocatalytic processes. This will involve metabolic engineering to optimize precursor supply, enzyme engineering to enhance catalytic activity and stability, and the development of efficient downstream processing methods to isolate and purify the 3,4-AHBA product. The direct enzymatic conversion of 3-amino-4-hydroxybenzoic acid to its acyl chloride derivative remains a significant challenge but could represent a long-term goal for biocatalysis in this field.

Rational Design of Derivatives with Tunable Chemical Properties

This compound is a valuable monomer for the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). The rational design of derivatives of this monomer is a key strategy for tuning the chemical and physical properties of the resulting polymers to meet the demands of specific applications.

The properties of PBOs, such as thermal stability, mechanical strength, and solubility, are directly influenced by the structure of the monomer units. By modifying the backbone of the polymer or introducing specific functional groups, researchers can tailor these properties. For example, the incorporation of flexible aliphatic diamines in the polycondensation with a diacid monomer derived from 3-amino-4-hydroxybenzoic acid has been shown to produce bio-based PBOs with high thermal resistance and tunable glass transition temperatures. nih.gov

Future research will focus on the systematic exploration of structure-property relationships in PBOs derived from novel this compound analogues. This will involve the synthesis of a library of derivatives with different substituents on the aromatic ring or modifications to the amino and hydroxyl groups. Computational modeling and high-throughput screening methods will be instrumental in predicting the properties of these new polymers and guiding the synthetic efforts.

The development of PBO precursors that can be processed at lower temperatures is another important area of research. chemscene.com This can be achieved by designing monomers that lead to more flexible poly(o-hydroxyamide) precursors, which can then be cyclized to the final PBO at reduced temperatures. This approach would expand the range of applications for PBOs, particularly in areas where high-temperature processing is a limitation.

Interdisciplinary Collaborations for Advanced Chemical Materials Development

The development of advanced materials from this compound and its derivatives necessitates a highly interdisciplinary approach. The journey from monomer synthesis to final material application requires expertise from a wide range of fields, including organic chemistry, polymer science, materials engineering, and computational modeling.

The synthesis of bio-based PBOs is a prime example of such a collaboration. nih.gov It begins with the biotechnological production of the 3-amino-4-hydroxybenzoic acid monomer, a field driven by microbiologists and biochemical engineers. researchgate.nethorizon-europe.gouv.fr Polymer chemists then utilize this bio-based monomer to synthesize novel PBOs with unique properties. nih.gov Finally, materials scientists and engineers characterize the thermal, mechanical, and electrical properties of these new polymers and evaluate their performance in various applications, such as high-strength fibers, heat-resistant films, and electronic components.

Future progress in this area will depend on strengthening these interdisciplinary collaborations. The establishment of research consortia and partnerships between academic institutions and industrial partners will be crucial for accelerating the development and commercialization of new materials. These collaborations will facilitate the sharing of knowledge and resources, and enable a more holistic approach to materials design, from the molecular level to the macroscopic scale.

The integration of computational tools and data-driven approaches will further enhance these collaborations. By creating shared databases of monomer structures, polymer properties, and processing conditions, researchers can leverage machine learning and artificial intelligence to predict the performance of new materials and optimize their synthesis and processing. This data-centric approach will foster a more efficient and innovative ecosystem for the development of the next generation of advanced chemical materials based on this compound.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-hydroxybenzoyl chloride, and how can side reactions be minimized?

The synthesis typically involves converting 3-Amino-4-hydroxybenzoic acid to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations include:

- Anhydrous conditions : Moisture leads to hydrolysis, forming the carboxylic acid .

- Temperature control : Reactions are often conducted at 0–5°C to suppress decomposition .

- Purification : Distillation or recrystallization under inert atmospheres (e.g., nitrogen) improves yield .

Side reactions, such as over-chlorination or ring substitution, can be mitigated by using stoichiometric equivalents of chlorinating agents and avoiding excess heat .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC/GC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., 3-Amino-4-hydroxybenzoic acid) .

- NMR spectroscopy : Confirms substitution patterns; the aromatic proton environment (δ 6.8–7.5 ppm) and acyl chloride carbonyl (δ ~170 ppm) are diagnostic .

- FT-IR : A strong C=O stretch near 1770 cm⁻¹ confirms the acyl chloride group .

- Elemental analysis : Validates stoichiometry, particularly for hydrochloride salts .

Q. How should this compound be stored to ensure stability?

- Moisture-sensitive storage : Use airtight containers with desiccants (e.g., silica gel) and store at –20°C for long-term stability .

- Light protection : Amber glass vials prevent photodegradation of the aromatic amine group .

- Inert atmosphere : Argon or nitrogen overlays reduce oxidative decomposition .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar acyl chlorides in nucleophilic substitutions?

The electron-donating amino and hydroxy groups ortho to the acyl chloride reduce electrophilicity, slowing reactions with weak nucleophiles (e.g., alcohols). However, in strongly basic conditions (e.g., with amines), the chloride undergoes rapid displacement. Comparative kinetic studies with 4-Chloro-2-hydroxybenzoyl chloride () show a 30% slower reaction rate for this compound due to steric hindrance and resonance stabilization .

Q. What strategies optimize its use in peptide coupling or polymer synthesis?

Q. What are the key challenges in studying its biological activity, and how can they be addressed?

- Hydrolysis in aqueous media : The compound rapidly hydrolyzes to 3-Amino-4-hydroxybenzoic acid at physiological pH, complicating in vitro assays. Use prodrug formulations or stabilize via micellar encapsulation .

- Cytotoxicity : Screen for reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) .

- Target specificity : Molecular docking studies predict interactions with kinase ATP-binding pockets, but validate via SPR or ITC to confirm binding affinities .

Q. How do contradictory data on its solubility impact experimental design?

Reported solubility varies due to salt forms and purity:

- Hydrochloride salt : Soluble in polar aprotic solvents (e.g., DMSO) but insoluble in water .

- Free base : Requires acidic buffers (pH <4) for aqueous dissolution .

Standardize solvent systems across studies and verify solubility via nephelometry before biological assays .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Q. How can computational modeling predict its reactivity in novel reactions?

- DFT calculations : Model transition states for nucleophilic attack on the acyl chloride group .

- MD simulations : Predict solubility and aggregation behavior in solvent mixtures .

- ADMET profiling : Estimate bioavailability and metabolic pathways using platforms like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.